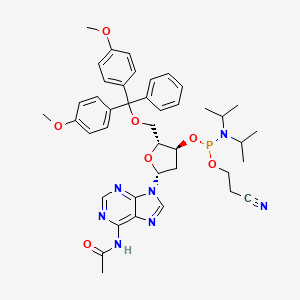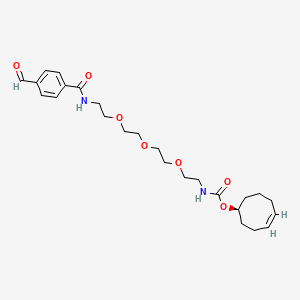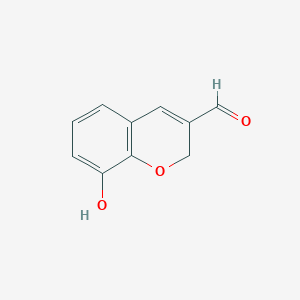![molecular formula C33H44ClN3O6 B11931721 4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)
4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplaviroc hydrochloride is a spiro-diketo-piperazine compound that functions as a potent noncompetitive allosteric antagonist of the CCR5 receptor. It was developed by GlaxoSmithKline for the treatment of HIV infection. Aplaviroc hydrochloride specifically targets the CCR5 receptor, which is a crucial entry point for the HIV virus into human cells .
Méthodes De Préparation
The synthesis of aplaviroc hydrochloride involves multiple steps, starting with the formation of the spiro-diketo-piperazine core. The synthetic route typically includes:
Step 1: Formation of the diketopiperazine ring through cyclization reactions.
Step 2: Introduction of the butyl and cyclohexyl groups via alkylation reactions.
Step 3: Attachment of the phenoxybenzoic acid moiety through etherification reactions.
Step 4: Conversion to the hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Aplaviroc hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the diketopiperazine core, affecting its binding affinity to the CCR5 receptor.
Substitution: Substitution reactions, particularly on the phenoxybenzoic acid moiety, can lead to the formation of analogs with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions are typically derivatives of aplaviroc hydrochloride with altered chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying spiro-diketo-piperazine chemistry and its interactions with biological targets.
Biology: Investigated for its role in modulating CCR5 receptor activity and its effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for HIV infection due to its ability to inhibit viral entry into host cells.
Mécanisme D'action
Aplaviroc hydrochloride exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding is noncompetitive and allosteric, meaning that aplaviroc hydrochloride changes the receptor’s shape, preventing the HIV virus from attaching and entering the cell. The molecular targets involved include the CCR5 receptor and associated signaling pathways that are crucial for HIV entry .
Comparaison Avec Des Composés Similaires
Aplaviroc hydrochloride is part of a class of compounds known as CCR5 antagonists. Similar compounds include:
Maraviroc: Another CCR5 antagonist used clinically for HIV treatment. Unlike aplaviroc hydrochloride, maraviroc has been approved for use and has a better safety profile.
Vicriviroc: A CCR5 antagonist that also showed promise in clinical trials but faced challenges similar to aplaviroc hydrochloride regarding safety concerns.
TAK-779: An earlier CCR5 antagonist with potent antiviral activity but limited clinical development due to pharmacokinetic issues.
Aplaviroc hydrochloride is unique in its specific binding profile and prolonged receptor occupancy, which distinguishes it from other CCR5 antagonists .
Propriétés
IUPAC Name |
4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBMSGFNQRUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)






